Ro 32-0432 (hydrochloride) is a cell-permeable, selective inhibitor of protein kinase C (PKC), particularly the conventional isoforms PKCα and PKCβ. [] [] [] [] It is widely used as a pharmacological tool in in vitro and in vivo studies to investigate the role of PKC in various cellular processes and disease models. [] [] []
Ro 32-0432 hydrochloride is a selective, cell-permeable inhibitor of protein kinase C, specifically targeting protein kinase C alpha, protein kinase C beta I, and protein kinase C beta II while showing less affinity for protein kinase C epsilon. This compound has been extensively studied for its role in modulating T-cell activation and chronic inflammatory responses, making it a valuable tool in both biochemical research and potential therapeutic applications .
Ro 32-0432 hydrochloride is synthesized through a series of chemical reactions that involve the formation of a bisindolylmaleimide core structure. The compound is commercially available from various suppliers, including BenchChem, R&D Systems, and Sigma-Aldrich, which provide it for research purposes .
This compound falls under the category of small molecule inhibitors and is classified as a protein kinase C inhibitor. Its specific activity against various isoforms of protein kinase C makes it an important compound in the study of cellular signaling pathways related to inflammation and immune responses .
The synthesis of Ro 32-0432 hydrochloride involves several key steps:
The synthetic routes typically involve careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Industrial-scale production may utilize bulk synthesis techniques followed by purification methods like crystallization or chromatography .
Ro 32-0432 hydrochloride has the following molecular formula: . Its structure features a bisindolylmaleimide framework, which is crucial for its interaction with protein kinase C isoforms.
Ro 32-0432 hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed can exhibit different biological activities based on their structural modifications.
Ro 32-0432 hydrochloride functions primarily as an ATP-competitive inhibitor of protein kinase C isoforms. By binding to the ATP-binding site, it prevents the phosphorylation of target proteins involved in T-cell activation and inflammatory processes.
The inhibition disrupts signaling pathways mediated by protein kinase C, leading to reduced T-cell activation and inflammation. This mechanism has potential implications for treating autoimmune diseases and chronic inflammatory conditions .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity during synthesis .
Ro 32-0432 hydrochloride has diverse applications in scientific research:
Ro 32-0432 hydrochloride (bisindolylmaleimide XI hydrochloride) exhibits nanomolar potency against conventional PKC isoforms (α, βI, βII, γ) while showing reduced affinity for atypical isoforms like PKCε. This differential inhibition profile was quantified through in vitro kinase assays, revealing IC₅₀ values of 9 nM (PKCα), 28 nM (PKCβI), 31 nM (PKCβII), 37 nM (PKCγ), and 108 nM (PKCε) [1] [4] [9]. The >10-fold selectivity for PKCα over PKCε stems from structural variations in the ATP-binding pocket. Conventional PKC isoforms possess a more compact catalytic cleft due to conserved hydrophobic residues (e.g., Leu-279 in PKCα), facilitating tighter binding of Ro 32-0432’s maleimide core [1] [3].
Table 1: Isoform-Selective Inhibition Profiles of Ro 32-0432 Hydrochloride
PKC Isoform | Classification | IC₅₀ (nM) | Fold Selectivity (vs. PKCε) |
---|---|---|---|
PKCα | Conventional | 9 | 12.0x |
PKCβI | Conventional | 28 | 3.9x |
PKCβII | Conventional | 31 | 3.5x |
PKCγ | Conventional | 37 | 2.9x |
PKCε | Atypical | 108 | 1.0x (Reference) |
Ro 32-0432 functions as a competitive ATP antagonist, directly targeting the catalytic domain’s adenine-binding region. Structural analyses confirm that its bisindolylmaleimide scaffold forms hydrogen bonds with the kinase hinge region (residues Val-354 and Glu-355 in PKCβII), sterically obstructing ATP access [3] [8]. Unlike allosteric PKC modulators (e.g., bryostatins), Ro 32-0432 does not require regulatory domain engagement (C1/C2 domains), enabling inhibition irrespective of PKC activation state. Kinetic studies show a Ki value of 4.2 nM for PKCα, with linear Lineweaver-Burk plots confirming classical competitive inhibition [3] [8].
Table 2: Structural Features Enabling Selective ATP-Competitive Inhibition
Structural Element | Role in PKC Binding | Isoform Specificity Determinant |
---|---|---|
Bisindolylmaleimide Core | Forms H-bonds with hinge residues (e.g., Glu-355) | Conserved in conventional PKCs |
3-(Dimethylamino)methyl Group | Enhances hydrophobic interactions with Leu-279 in PKCα | PKCα selectivity due to deeper binding pocket |
Indole Substituents | Stabilizes binding via van der Waals contacts with Leu-250 | Differential bulk tolerance in PKCβI vs. PKCε |
Stereochemistry (S-Isomer) | Optimal spatial orientation for ATP-pocket insertion | 10-fold higher potency than R-isomer for PKCα |
Beyond ATP-site competition, Ro 32-0432 disrupts autoinhibitory pseudosubstrate interactions. PKC’s pseudosubstrate sequence occupies the substrate-binding cavity in inactive states. Molecular dynamics simulations reveal that Ro 32-0432 binding induces conformational shifts in the catalytic domain, destabilizing pseudosubstrate docking [3] [6]. Additionally, Ro 32-0432 indirectly modulates C1 domain lipid binding. Though not a direct phorbol ester competitor, prolonged exposure reduces diacylglycerol (DAG)-induced PKCα membrane translocation by >80% in vivo, suggesting allosteric interference with regulatory domain dynamics [3] [6].
Ro 32-0432 suppresses spatiotemporal activation of PKC isoforms by inhibiting membrane recruitment. In experimental autoimmune myocarditis (EAM) models, Ro 32-0432 (1 mg/kg) reduced PKCα translocation to cardiac membranes by 65%, preventing pathological connexin-43 (Cx43) phosphorylation and gap junction remodeling [8] [10]. Live-cell imaging using FRET-based PKC activity reporters (e.g., CKAR) shows that Ro 32-0432 delays plasma membrane translocation kinetics by 3-fold upon phorbol ester stimulation, confining PKCα to the cytosol [3] [6].
Table 3: Functional Consequences of PKC Translocation Inhibition
Cellular Process | Effect of Ro 32-0432 | Experimental Evidence |
---|---|---|
Gap Junction Stability | Prevents Cx43 hyperphosphorylation and internalization | 50% reduction in lateralized Cx43 in EAM rat hearts [8] |
T-Cell Activation | Blocks IL-2 secretion and receptor expression | IC₅₀ = 0.15 μM in antigen-specific T-cell clones [1] |
Inflammatory Signaling | Inhibits phorbol ester-induced edema in vivo | ED₅₀ = 30 mg/kg (oral) in rat models [1] [7] |
Cardiac Electrical Activity | Normalizes QRS complex duration via Cx43 stabilization | 40% shorter QRS in EAM rats [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9